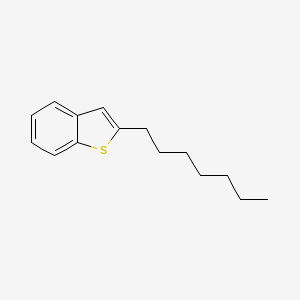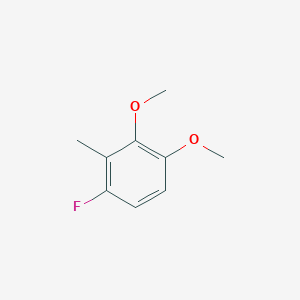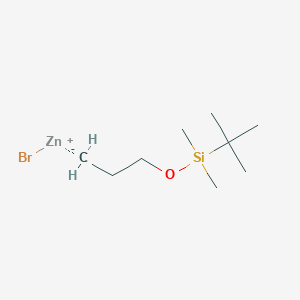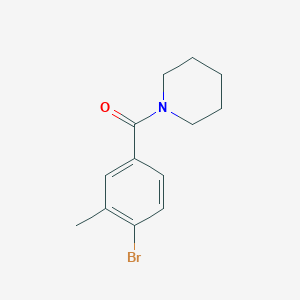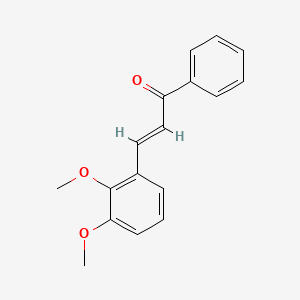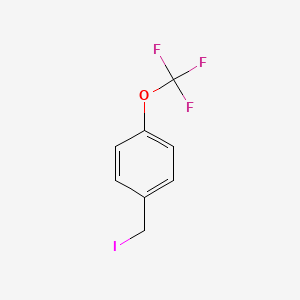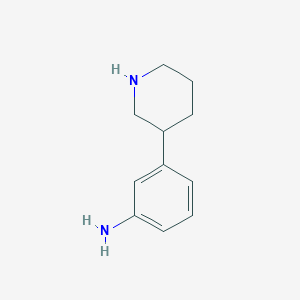
3-Piperidin-3-yl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidin-3-yl-phenylamine, also known as 3-P3PA, is a heterocyclic compound composed of a nitrogen-containing piperidine ring and a phenylamine moiety. It is a versatile building block in organic synthesis, and has been widely used in the preparation of various drugs and pharmaceuticals. In addition to its synthetic utility, 3-P3PA has also been studied for its potential biological activities, such as anti-inflammatory, anti-cancer and anti-viral properties.
Applications De Recherche Scientifique
3-Piperidin-3-yl-phenylamine has been studied for its potential biological activities, such as anti-inflammatory, anti-cancer and anti-viral properties. It has also been used as a building block in the synthesis of various drugs and pharmaceuticals. In addition, 3-Piperidin-3-yl-phenylamine has been used in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-Piperidin-3-yl-phenylamine is not yet fully understood. However, it is believed that the piperidine ring of 3-Piperidin-3-yl-phenylamine is involved in interactions with various biological molecules, such as proteins and enzymes. It is also believed that the phenylamine moiety of 3-Piperidin-3-yl-phenylamine is involved in the binding of various biologically active molecules, such as hormones and neurotransmitters.
Biochemical and Physiological Effects
3-Piperidin-3-yl-phenylamine has been shown to have anti-inflammatory, anti-cancer and anti-viral properties. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). 3-Piperidin-3-yl-phenylamine has also been shown to have neuroprotective effects, and to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Piperidin-3-yl-phenylamine in laboratory experiments is its availability and relatively low cost. In addition, 3-Piperidin-3-yl-phenylamine is relatively stable and can be stored for extended periods of time. However, 3-Piperidin-3-yl-phenylamine is highly toxic and should be handled with caution.
Orientations Futures
The potential applications of 3-Piperidin-3-yl-phenylamine are still being explored. Possible future directions include the development of new drugs and pharmaceuticals based on 3-Piperidin-3-yl-phenylamine, the exploration of its potential anti-inflammatory, anti-cancer and anti-viral properties, and the investigation of its potential as a neuroprotective agent. In addition, further research is needed to better understand the mechanism of action of 3-Piperidin-3-yl-phenylamine and its interactions with various biological molecules.
Méthodes De Synthèse
3-Piperidin-3-yl-phenylamine can be synthesized from commercially available starting materials, such as piperidine, aniline, and hydrochloric acid. The synthesis of 3-Piperidin-3-yl-phenylamine involves a two-step reaction sequence. In the first step, piperidine and aniline are reacted in the presence of hydrochloric acid to form a piperidine-aniline adduct. In the second step, the adduct is reacted with anhydrous hydrogen chloride to form 3-Piperidin-3-yl-phenylamine. The reaction can be carried out in either an open-air or inert atmosphere.
Propriétés
IUPAC Name |
3-piperidin-3-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSQHIJRMAXPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

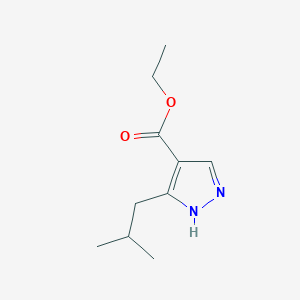
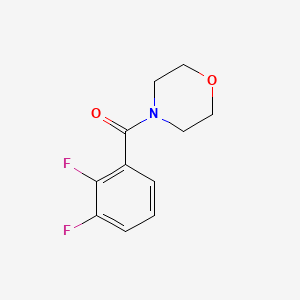
![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)

